molecular formula C14H10CoO4 B1582770 Cobalt dibenzoate CAS No. 932-69-4

Cobalt dibenzoate

Cat. No. B1582770
CAS RN: 932-69-4
M. Wt: 301.16 g/mol
InChI Key: GAYAMOAYBXKUII-UHFFFAOYSA-L
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Description

Cobalt dibenzoate, also known as cobalt (II) benzoate, is a compound with the molecular formula C14H10CoO4 . It is used in various industries such as cosmetics, automobiles, fuels, batteries, paints, and metallurgy .


Molecular Structure Analysis

Cobalt dibenzoate has a molecular weight of 301.16 g/mol . Its IUPAC name is cobalt (2+);dibenzoate . The SMILES representation is [Co++].[O-]C(=O)C1=CC=CC=C1.[O-]C(=O)C1=CC=CC=C1 .


Chemical Reactions Analysis

Cobalt complexes have been found to be competent molecular catalysts for the hydrogen evolution reaction (HER), showing enhanced efficiency and stability . The use of cyclic voltammetry to measure coupled chemical reactions allows for the determination of the rate constant of the disproportionation .


Physical And Chemical Properties Analysis

Cobalt dibenzoate is a gray, odorless crystalline substance . It has a melting point of 114°C to 116°C . It is hygroscopic and insoluble in water .

Scientific Research Applications

Electrocatalysis and Oxygen Reduction

Cobalt-based complexes, such as cobalt-dibenzotetraazaannulene, have been identified as highly active electrocatalysts for the cathodic reduction of oxygen. These studies investigate the electrode behavior and activation mechanisms, providing insights into the role of cobalt complexes in enhancing electrochemical reactions (Beck, 1977).

Dioxygen Activation

Research into cobalt(I) complexes demonstrates their reactivity with dioxygen, leading to the formation of cobalt-oxygen species capable of oxygen-transfer reactions. This highlights the potential of cobalt complexes in facilitating reactions involving dioxygen, offering pathways for synthesizing organic compounds (Hu, Castro-Rodríguez, & Meyer, 2004).

Hydrogenation Catalysts

Cobalt dihydrogen complexes have been explored for their catalytic activity in olefin hydrogenation. These studies provide experimental evidence for a Co(I)/Co(III) redox process, underscoring the utility of cobalt-based catalysts in hydrogenation reactions (Tokmic, Markus, Zhu, & Fout, 2016).

Metal-Organic Frameworks (MOFs)

Innovative cobalt(II)-organic frameworks have been synthesized to exhibit unique helical double-layered structures. These compounds demonstrate significant antiferromagnetic behavior, opening new avenues for research in magnetic materials and catalysis (Luo et al., 2007).

Alkaline Anion Exchange Membranes

Polybenzimidazole polymers containing cobaltocenium have been used to create anion exchange membranes (AEMs), showcasing high thermal and chemical stabilities. This work paves the way for the development of more efficient and durable materials for fuel cell applications (Chen et al., 2017).

Safety And Hazards

Exposure to cobalt may cause harm to the eyes, skin, heart, and lungs . It may also cause cancer . Workers may be harmed from exposure to cobalt and cobalt-containing products .

Future Directions

Cobalt complexes have been discovered to be competent molecular catalysts for the hydrogen evolution reaction (HER), showing enhanced efficiency and stability . Future research directions include understanding the chemical and physical factors that affect cobalt-based catalysts and designing molecular catalysts for hydrogen generation .

properties

IUPAC Name

cobalt(2+);dibenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.Co/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYAMOAYBXKUII-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10CoO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890532
Record name Cobalt benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cobalt dibenzoate

CAS RN

932-69-4
Record name Benzoic acid, cobalt(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, cobalt(2+) salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cobalt benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cobalt dibenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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